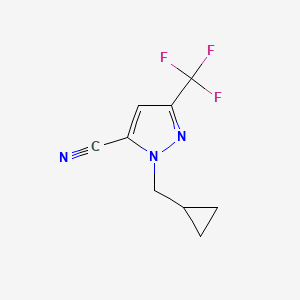![molecular formula C11H13N3O2 B1481579 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 2092804-70-9](/img/structure/B1481579.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
Vue d'ensemble
Description
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a compound with a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms . The compound is a stable, safe, easy-to-handle, and odorless solid .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is characterized by a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in various chemical reactions such as 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazole derivatives are highly valued in medicinal chemistry due to their diverse biological activities. They have been used as scaffolds in the synthesis of bioactive chemicals, playing roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” could be explored for the development of new therapeutic agents.
Agrochemistry
In the field of agrochemistry, pyrazole derivatives have been utilized for their potential as pesticides and herbicides. The unique properties of these compounds can be harnessed to develop new formulations that are more effective and environmentally friendly .
Coordination Chemistry
Pyrazole-based ligands are known to form complexes with various metals, which can be used in catalysis and material science. The compound could be investigated for its ability to form novel metal complexes with unique properties .
Organometallic Chemistry
The pyrazole ring can act as a stable framework for organometallic compounds, which are crucial in catalytic processes. Research into the organometallic applications of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” could lead to advancements in this area .
Green Synthesis
Pyrazole derivatives have been employed in green chemistry approaches to synthesis, utilizing environmentally benign methods such as microwave-assisted synthesis and water as a solvent. This compound’s potential for green synthesis applications could be a significant area of research .
Photoredox Reactions
Recent studies have shown that pyrazole derivatives can be involved in photoredox reactions, which are useful in creating complex organic molecules. The subject compound could be a candidate for such reactions, contributing to the field of synthetic organic chemistry .
Development of Diagnostic Agents
Due to their distinctive chemical properties, pyrazole derivatives can be used in the development of diagnostic agents, such as contrast agents for imaging techniques. The compound could be explored for its potential in enhancing medical imaging technologies .
Material Science
Pyrazole derivatives have applications in material science, particularly in the development of electronic materials such as semiconductors and conductive polymers. The unique structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid” might offer new possibilities in this rapidly evolving field .
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest in developing new synthetic techniques and exploring the biological activity of pyrazole derivatives .
Mécanisme D'action
The mechanism of action of a pyrazole derivative would involve its interaction with a specific biological target, such as a protein or enzyme, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to changes at the cellular and physiological levels .
The pharmacokinetics of a pyrazole derivative, including its absorption, distribution, metabolism, and excretion (ADME), would depend on factors such as its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mechanism of action .
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-6-10-13(4-5-14(10)12-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPPCRYXBAJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






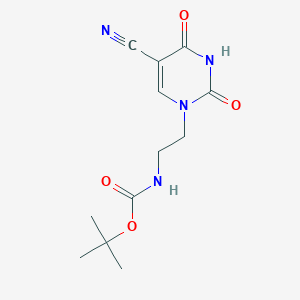
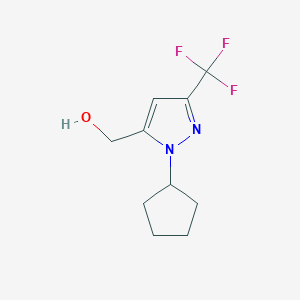
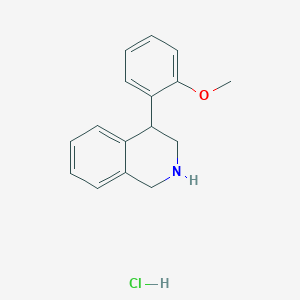
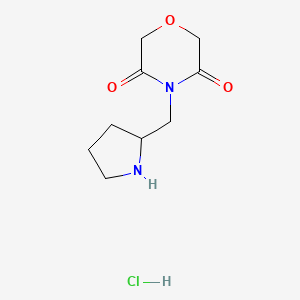
![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1481508.png)

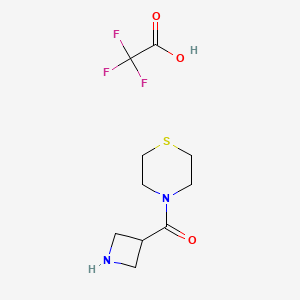


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
